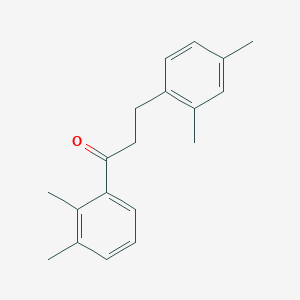

2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Overview

Description

2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

- 3-Ethyl-2,3-dimethylpentane

- 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)-1-propanone

Uniqueness

2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are often studied for their biological activities, including potential applications in pharmaceuticals. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H22O

- Molecular Weight : 258.37 g/mol

- Structural Features :

- Two methyl groups at the 2' and 3' positions.

- A dimethylphenyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through various mechanisms:

- Enzyme Inhibition : The presence of functional groups allows the compound to bind to enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, leading to alterations in cellular responses.

Anticancer Properties

Research indicates that derivatives of propiophenones exhibit significant anticancer activities. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition observed |

| Escherichia coli | Moderate susceptibility noted |

| Pseudomonas aeruginosa | Limited activity reported |

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. -

Case Study on Antimicrobial Efficacy :

Another research effort focused on the antimicrobial potential of the compound against various pathogens. The study utilized disk diffusion methods and found that the compound exhibited a zone of inhibition against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 2,4-dimethylbenzene reacts with a propiophenone derivative under acidic conditions. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) use ethanol as a solvent with catalytic thionyl chloride to enhance electrophilicity . Optimization includes controlling temperature (60–80°C), stoichiometric ratios of acyl chloride to aromatic substrate (1:1.2), and inert atmospheres to minimize side reactions. Light-mediated protocols, such as those employing α-(perfluoroalkylsulfonyl)propiophenones, can improve regioselectivity in complex systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are key spectral peaks interpreted?

- Methodological Answer :

- NMR : The aromatic proton environment (6.5–8.0 ppm) and methyl group signals (2.1–2.5 ppm) are critical. For example, adjacent methyl groups (2',3'-dimethyl) split aromatic protons into distinct doublets, while the 2,4-dimethylphenyl group shows a singlet for para-methyl (δ ~2.3 ppm) .

- LC-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., calculated for C₁₉H₂₂O: 266.3 g/mol). Fragmentation patterns (e.g., loss of methyl groups or ketone cleavage) validate substituent positions .

Q. What are the critical safety protocols for handling and disposing of this compound during laboratory synthesis?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy. Avoid ignition sources, as aromatic ketones can form combustible dust .

- Disposal : Segregate halogen-free organic waste and transfer to certified treatment facilities. For example, 4'-chloro-3'-hydroxypropiophenone waste requires neutralization before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the regiochemistry of methyl groups in this compound?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping methyl signals) are addressed via:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish 2',3'-dimethyl from 2,4-dimethylphenyl groups.

- Computational Predictions : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09) compared to experimental data resolve ambiguities .

- Crystallography : Single-crystal X-ray diffraction provides definitive regiochemical confirmation, as seen in analogous α-(perfluoroalkylsulfonyl)propiophenone structures .

Q. What strategies are employed to mitigate byproduct formation during Friedel-Crafts acylation steps in its synthesis?

- Methodological Answer :

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ reduce polyacylation. For sterically hindered substrates, milder catalysts (e.g., InCl₃) improve selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) enhance electrophile stability, while low temperatures (−10°C) suppress diaryl ketone formation .

- Workup Protocols : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from diacylated byproducts .

Q. What computational modeling approaches validate the stereoelectronic effects of substituents on this compound's reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity. For example, electron-donating methyl groups increase aromatic ring electron density, directing acylation to meta positions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize activation barriers .

- QSAR Models : Correlate substituent patterns (e.g., 2',3'- vs. 3',4'-dimethyl) with experimental reaction rates to guide synthetic design .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEVCTWICVJZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644684 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-02-0 | |

| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.